molecular formula C17H15Cl3N2O2 B1622082 Triclodazol CAS No. 56-28-0

Triclodazol

Cat. No. B1622082
CAS RN: 56-28-0
M. Wt: 385.7 g/mol
InChI Key: UXTUMHQBXBTZOF-UHFFFAOYSA-N
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Description

Triclodazol, a nitroimidazole, has a broad spectrum of antiprotozoal and antimicrobial activities, with high activity against anaerobic bacteria and protozoa . It is usually completely and rapidly absorbed after oral administration . The half-life in plasma is about 8 hours . About 10% of the drug is bound to plasma proteins . Triclodazol penetrates well into body tissues and fluids . The liver is the main site of metabolism . Both unchanged Triclodazol and metabolites are excreted in various proportions in the urine after oral administration .

Scientific Research Applications

Photodegradation of Triclosan

Triclosan, a common antimicrobial agent, undergoes photodegradation to form dibenzodichlorodioxin. This process was studied in various environmental matrices, including deionized water and wastewater samples. The presence of triclosan and its photodegradation products in wastewater samples indicated the need for improved water treatment techniques due to the toxicity of the by-products (Mezcúa et al., 2004).

Resistance to Triclabendazole in Fasciola Hepatica

Triclabendazole (TCBZ), an effective drug against Fasciola hepatica, faces challenges due to widespread resistance. The mechanisms of drug action and parasite resistance remain unclear. This resistance compromises fluke control in livestock and humans, emphasizing the need for effective management strategies (Kelley et al., 2016).

Treatment of Fascioliasis and Paragonimiasis with Triclabendazole

Triclabendazole has been pivotal in treating fascioliasis and paragonimiasis, caused by liver and lung flukes, respectively. Its efficacy and tolerability in treating these diseases highlight its importance in managing such infections (Keiser et al., 2005).

Antagonistic Effect of Triclosan Against Fluconazole in Candida Albicans

Triclosan, widely used in oral hygiene products, has been found to antagonize the activity of fluconazole against Candida albicans. This finding is significant for understanding the interactions of triclosan with other drugs and its impact on fungal infections (Higgins et al., 2012).

Triclabendazole Resistance in Sheep

An experimental study on sheep demonstrated triclabendazole resistance in Fasciola hepatica. This resistance is significant for livestock health and necessitates alternative treatment strategies (Gaasenbeek et al., 2001).

Development of Novel Triclabendazole Formulations Using Nanodelivery Systems

The development of novel drug delivery systems using nanotechnology, specifically chitosan-based nanocapsules and nanoemulsions, has been explored for triclabendazole. This approach aims to enhance the bioavailability of triclabendazole for treating fascioliasis (Real et al., 2018).

High-Pressure Phase Transformation of Triclabendazole

A study revealed a pressure-induced phase transformation between two polymorphic forms of triclabendazole. This finding has implications for drug design and understanding the behavior of polymorphic crystals (Ali et al., 2022).

Triclosan as an Inhibitor of Lipid Synthesis

Triclosan, acting as an inhibitor of lipid synthesis, specifically targets enoyl reductase involved in fatty acid synthesis. This discovery sheds light on its specific mode of action as an antibacterial and antifungal agent (McMurry et al., 1998).

Safety and Hazards

The safety data sheet for Triclodazol provides information on its safety and hazards . It includes first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

5,5-diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2/c18-17(19,20)15(24)22-11-21-16(14(22)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,21,24H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTUMHQBXBTZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(C(=O)N1C(C(Cl)(Cl)Cl)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861584
Record name 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56-28-0
Record name Triclodazol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLODAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0757XV4DZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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